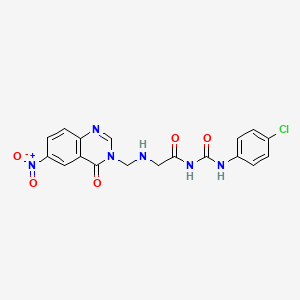

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Description

Functional Groups

- Acetamide backbone : The

NC(=O)CNsequence forms the central acetamide structure, enabling hydrogen bonding with biological targets. - Carbamoyl group : The

N-(4-chlorophenyl)carbamoylmoiety introduces steric bulk and π-π stacking potential. - Quinazolinone system : The fused bicyclic ring with a ketone at C4 and nitro group at C6 creates electron-deficient regions for electrophilic interactions.

Substituent Effects

- Nitro group (-NO₂) : As a strong electron-withdrawing group, it reduces electron density at C6 and C7 of the quinazolinone ring, enhancing electrophilicity for nucleophilic attack. This also increases metabolic stability by resisting oxidative degradation.

- Chlorine atom (-Cl) : The para-chloro substituent on the phenyl ring induces inductive electron withdrawal, polarizing the carbamoyl N-H bond (pKa ~8.5) and increasing acidity compared to unsubstituted analogs.

- Methylamino linker (-CH₂NH-) : This aliphatic spacer improves solubility in polar solvents (logP ≈1.2) while maintaining conformational flexibility for target binding.

Electronic Effects

Density functional theory (DFT) calculations predict substantial charge separation:

- Quinazolinone C4=O: δ⁻ = -0.42 e

- Nitro group: δ⁺ = +0.38 e at C6

- Chlorophenyl ring: Hammett σₚ = +0.23, directing electrophilic substitution to meta positions.

Properties

CAS No. |

76979-57-2 |

|---|---|

Molecular Formula |

C18H15ClN6O5 |

Molecular Weight |

430.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |

InChI |

InChI=1S/C18H15ClN6O5/c19-11-1-3-12(4-2-11)22-18(28)23-16(26)8-20-9-24-10-21-15-6-5-13(25(29)30)7-14(15)17(24)27/h1-7,10,20H,8-9H2,(H2,22,23,26,28) |

InChI Key |

SEVFUUTUFAWAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenylamine derivative, followed by the introduction of the acetamide group through acylation reactions. The nitro-quinazolinyl moiety can be introduced via nucleophilic substitution reactions, often requiring specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality. Purification steps such as crystallization, filtration, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets can provide insights into cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases, by modulating specific molecular targets.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-” would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Tabulated Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Synthetic Pathways: The target compound likely shares synthetic steps with ’s quinazolinone derivatives, utilizing chloroacetyl chloride and nucleophilic displacement . Diazonium coupling () may form the urea linkage .

- Substituent Effects: Nitro vs. Urea vs. Simple Acetamide: The urea moiety (N-((4-chlorophenyl)amino)carbonyl) introduces hydrogen-bonding capacity, improving target specificity over non-urea analogs .

Biological Activity

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)- (CAS No. 76979-57-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula : C18H15ClN6O5

- Molecular Weight : 430.8 g/mol

- IUPAC Name : N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide

| Property | Value |

|---|---|

| CAS Number | 76979-57-2 |

| Molecular Formula | C18H15ClN6O5 |

| Molecular Weight | 430.8 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of chlorophenylamine derivatives and the introduction of the acetamide group through acylation reactions. The nitro-quinazolinyl moiety is introduced via nucleophilic substitution reactions, requiring specific catalysts and controlled conditions to ensure high yield and purity.

The biological activity of Acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function by:

- Inhibiting Enzymatic Activity : Compounds with similar structures often inhibit enzymes critical for pathogen survival.

- Modulating Signaling Pathways : The presence of functional groups like the nitro group may enhance binding affinity to target proteins.

Biological Activity

Research indicates that acetamides possess a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of chlorine and nitro groups in Acetamide may enhance its biological efficacy.

Antimicrobial Activity

A study evaluating the antibacterial potential of related acetamides against Klebsiella pneumoniae demonstrated significant activity, suggesting that the chloro atom improves antimicrobial properties by stabilizing interactions with target enzymes . The minimum inhibitory concentration (MIC) tests showed promising results for compounds containing similar functional groups.

Case Studies

- Antibacterial Efficacy : A study found that the addition of a chloro atom significantly increased the antibacterial activity against Klebsiella pneumoniae, indicating that structural modifications can enhance efficacy .

- Cytotoxicity Assessments : Preliminary cytotoxicity tests on similar acetamides showed favorable profiles for further in vivo studies, suggesting potential therapeutic applications without significant toxicity .

Comparison with Similar Compounds

Acetamide can be compared with other acetamides and quinazolinyl derivatives to highlight its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acetamide, N-(phenyl)carbonyl | Lacks nitro and chlorophenyl groups | Moderate antibacterial activity |

| Quinazolinyl derivatives | Core structure similar to Acetamide | Known for various biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.